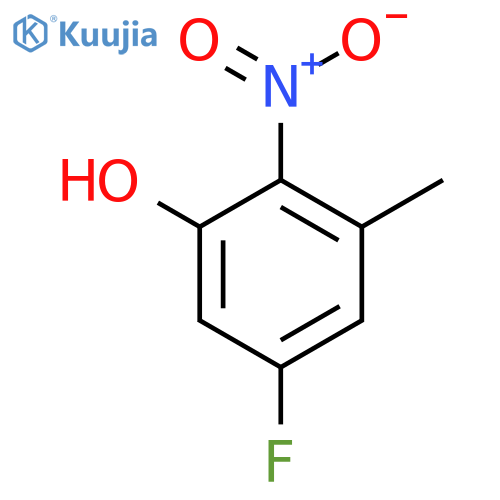

Cas no 1807062-15-2 (5-Fluoro-3-methyl-2-nitrophenol)

5-Fluoro-3-methyl-2-nitrophenol 化学的及び物理的性質

名前と識別子

-

- 5-Fluoro-3-methyl-2-nitrophenol

-

- インチ: 1S/C7H6FNO3/c1-4-2-5(8)3-6(10)7(4)9(11)12/h2-3,10H,1H3

- InChIKey: CMLQOWTVZZLPKI-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C(=C(C)C=1)[N+](=O)[O-])O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 182

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 66

5-Fluoro-3-methyl-2-nitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010014450-500mg |

5-Fluoro-3-methyl-2-nitrophenol |

1807062-15-2 | 97% | 500mg |

855.75 USD | 2021-05-28 | |

| Alichem | A010014450-1g |

5-Fluoro-3-methyl-2-nitrophenol |

1807062-15-2 | 97% | 1g |

1,519.80 USD | 2021-05-28 | |

| Alichem | A010014450-250mg |

5-Fluoro-3-methyl-2-nitrophenol |

1807062-15-2 | 97% | 250mg |

504.00 USD | 2021-05-28 |

5-Fluoro-3-methyl-2-nitrophenol 関連文献

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

5-Fluoro-3-methyl-2-nitrophenolに関する追加情報

Introduction to 5-Fluoro-3-methyl-2-nitrophenol (CAS No. 1807062-15-2) in Modern Chemical Research

5-Fluoro-3-methyl-2-nitrophenol, identified by the Chemical Abstracts Service Number (CAS No.) 1807062-15-2, is a fluorinated nitroaromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its distinct structural features—a fluorine substituent at the 5-position, a methyl group at the 3-position, and a nitro group at the 2-position—exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug discovery.

The structural motif of 5-fluoro-3-methyl-2-nitrophenol contributes to its reactivity and potential biological activity. The presence of the fluorine atom introduces electron-withdrawing effects, which can modulate the electronic properties of the aromatic ring, while the nitro group enhances electrophilicity, facilitating further functionalization. These characteristics have positioned this compound as a key building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic profiles. 5-Fluoro-3-methyl-2-nitrophenol is no exception and has been explored in various contexts. For instance, its derivatives have been investigated for their potential as intermediates in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The fluorine atom's ability to increase binding affinity and selectivity has made such compounds particularly attractive for drug development.

Moreover, the nitro group in 5-fluoro-3-methyl-2-nitrophenol can be reduced to an amine, providing a versatile pathway to introduce amine functionalities into larger molecular frameworks. This transformation is often employed in medicinal chemistry to generate pharmacophores with enhanced solubility or to improve interactions with biological targets. The combination of these reactivity patterns makes this compound a versatile tool for synthetic chemists.

Recent studies have also highlighted the role of 5-fluoro-3-methyl-2-nitrophenol in developing novel agrochemicals. Fluorinated phenols are known for their efficacy as herbicides and fungicides due to their ability to disrupt essential enzymatic pathways in pests and weeds. The structural features of this compound contribute to its potential as a precursor for such applications, offering a promising avenue for sustainable agriculture.

The synthesis of 5-fluoro-3-methyl-2-nitrophenol typically involves multi-step organic transformations, starting from commercially available precursors such as 3-methylphenol (m-cresol). The introduction of the fluorine atom is often achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Subsequent nitration at the 2-position requires careful control of reaction conditions to ensure high yield and selectivity. These synthetic strategies underscore the compound's importance as a synthetic intermediate.

In terms of applications, 5-fluoro-3-methyl-2-nitrophenol has been utilized in various research settings beyond pharmaceuticals and agrochemicals. For example, it serves as a ligand in coordination chemistry, where its ability to chelate transition metals makes it useful for catalytic applications. Additionally, its fluorescence properties have been explored in developing bioimaging agents, leveraging its ability to emit light upon excitation.

The growing body of research on 5-fluoro-3-methyl-2-nitrophenol underscores its significance in modern chemical science. As synthetic methodologies continue to advance, new applications for this compound are likely to emerge. Its unique structural features and reactivity patterns make it a cornerstone in both academic research and industrial development.

Future directions may include exploring its role in materials science, where fluorinated aromatic compounds are increasingly valued for their electronic properties and stability under various conditions. Additionally, investigating its environmental impact and biodegradability will be crucial as sustainable chemistry becomes a priority worldwide.

In conclusion, 5-fluoro-3-methyl-2-nitrophenol (CAS No. 1807062-15-2) is a multifaceted compound with broad applications across multiple disciplines. Its structural versatility and reactivity make it an indispensable tool for chemists and researchers working on cutting-edge developments in pharmaceuticals, agrochemicals, catalysis, and materials science.

1807062-15-2 (5-Fluoro-3-methyl-2-nitrophenol) 関連製品

- 861924-64-3(3-(but-3-en-2-yl)-1-(butan-2-yl)thiourea)

- 1702162-42-2(1-(1-bromo-3-chloro-2-methylpropan-2-yl)oxy-2-methylpentane)

- 1361750-14-2(Methyl 5-amino-2-(3,5-dichlorophenyl)isonicotinate)

- 2418714-73-3(4-methyl-3-(sulfanylmethyl)-5-2-(trimethylsilyl)ethynylphenyl sulfurofluoridate)

- 2171241-90-8((2S)-2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexyl}formamido)propanoic acid)

- 477487-96-0(butyl 2-methyl-5-(2,4,6-trimethylbenzenesulfonamido)naphtho1,2-bfuran-3-carboxylate)

- 2228682-24-2(4-(5-methylpyridin-3-yl)-1,3-oxazolidin-2-one)

- 2034231-98-4(1-(diphenylmethyl)-3-{6-(furan-3-yl)pyridin-3-ylmethyl}urea)

- 2229613-25-4(tert-butyl N-2-amino-1-(4-hydroxy-3,5-dimethylphenyl)ethylcarbamate)

- 1260934-02-8(2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide)